2-Methyl-3-oxo-3,4-dihydroquinoxaline-6-carboxylic acid
Description
Properties
Molecular Formula |
C10H8N2O3 |
|---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
2-methyl-3-oxo-4H-quinoxaline-6-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c1-5-9(13)12-8-4-6(10(14)15)2-3-7(8)11-5/h2-4H,1H3,(H,12,13)(H,14,15) |
InChI Key |
XOMWCEBTGXHPGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)C(=O)O)NC1=O |
Origin of Product |
United States |
Preparation Methods
Condensation of o-Phenylenediamine with α-Keto Acids
The most direct and efficient route to 2-methyl-3-oxo-3,4-dihydroquinoxaline-6-carboxylic acid involves the condensation of o-phenylenediamine with pyruvic acid derivatives or α-keto acids bearing a carboxylic acid substituent at the 6-position. This reaction proceeds via:
- Equimolar mixing of o-phenylenediamine and the α-keto acid in ethanol.
- Heating under reflux or microwave irradiation to promote cyclization.
- Formation of the quinoxaline ring with the desired substituents.
Microwave-assisted methods have been shown to improve yields and reduce reaction times significantly compared to conventional heating.
Aromatic Nucleophilic Substitution and Cyclization
An alternative approach involves:
- Reacting 1-fluoro-2-nitrobenzene with an α-amino acid methyl ester to form N-(2-nitrophenyl)-amino acid methyl esters.
- Reduction of the nitro group to an amine.
- Intramolecular cyclization to form the quinoxaline ring system.
- Subsequent hydrolysis to obtain the carboxylic acid functionality.
Comparative Data on Preparation Methods
| Preparation Method | Key Reactants | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Condensation of o-phenylenediamine with α-keto acids | o-Phenylenediamine, α-keto acid | Ethanol, reflux or microwave | ~90 | High yield, simple, clean reaction | Requires pure α-keto acids |
| Aromatic nucleophilic substitution and cyclization | 1-Fluoro-2-nitrobenzene, α-amino acid methyl esters | Multi-step, reduction, cyclization | Moderate | Allows substitution variation | Multi-step, longer reaction times |
| Acid-catalyzed rearrangement (for derivatives) | 2(3)-aroyl-3(2)-oxo-3,4-dihydroquinoxaline-6-carboxylic acids | Acid catalysis | Not specified | Useful for derivative synthesis | Not direct synthesis of target compound |
Notes on Reaction Optimization and Yields
- Microwave-assisted synthesis significantly enhances reaction rates and yields, providing a greener and more efficient route.
- The choice of halonitrobenzene (fluoro vs. chloro) affects the rate and yield in nucleophilic substitution, with fluoro-substituted substrates generally performing better.
- Minimal solvent use and equimolar reactants optimize the condensation reactions, reducing waste and improving purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-oxo-3,4-dihydroquinoxaline-6-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the methyl group or the carboxylic acid group, using reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-dicarboxylic acid, while reduction may produce 2-methyl-3-hydroxy-3,4-dihydroquinoxaline-6-carboxylic acid .
Scientific Research Applications
2-Methyl-3-oxo-3,4-dihydroquinoxaline-6-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various quinoxaline derivatives, which are important in the development of new materials and catalysts.
Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties, making it a valuable candidate for drug discovery and development.
Medicine: Its derivatives have been studied for their potential therapeutic applications, including as inhibitors of specific enzymes and receptors.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-3-oxo-3,4-dihydroquinoxaline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as kinases and oxidoreductases, by binding to their active sites. This binding can disrupt the normal function of the enzymes, leading to various biological effects. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and influencing cellular processes .
Comparison with Similar Compounds
Structural Analogues in the Quinoxaline Family
The following table summarizes key quinoxaline-based analogs and their distinguishing features:
Key Observations :
Oxazine-Based Analogs
Oxazines, which replace one nitrogen in quinoxaline with oxygen, exhibit distinct electronic and steric properties:
Key Observations :
Physicochemical Properties
- Solubility :
- Thermal Stability :
- Sulfonyl chloride analogs () decompose at >330°C, while carboxylic acids () typically melt at lower temperatures due to hydrogen bonding.
Biological Activity
2-Methyl-3-oxo-3,4-dihydroquinoxaline-6-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
The compound's molecular formula is with a molecular weight of 192.17 g/mol. Its structure features a quinoxaline core with a carboxylic acid group, which is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈N₂O₃ |
| Molecular Weight | 192.17 g/mol |
| IUPAC Name | 2-Methyl-3-oxo-3,4-dihydroquinoxaline-6-carboxylic acid |
| CAS Number | 103752-84-7 |
The biological activity of 2-Methyl-3-oxo-3,4-dihydroquinoxaline-6-carboxylic acid primarily involves its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in cancer cell proliferation.
- Antimicrobial Activity : It exhibits activity against various bacterial strains, indicating potential as an antimicrobial agent.
- Cytotoxic Effects : In vitro studies suggest that it induces apoptosis in cancer cell lines.
Anticancer Activity
Research indicates that derivatives of quinoxaline compounds, including 2-Methyl-3-oxo-3,4-dihydroquinoxaline-6-carboxylic acid, have significant anticancer properties. A study demonstrated that this compound inhibited the growth of breast cancer cells (MCF-7) by inducing apoptosis at submicromolar concentrations .
Antimicrobial Properties
The compound has been tested against various pathogens. For instance, it showed promising results against multidrug-resistant strains of Mycobacterium tuberculosis and other bacterial infections . The mechanism likely involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
Case Studies
- Study on Anticancer Effects :
- Antimicrobial Efficacy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
